![molecular formula C18H18F3NO5S B2669678 2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-48-9](/img/structure/B2669678.png)
2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a sulfonyl group, a trifluoromethyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, methoxy, and trifluoromethyl groups would likely have a significant impact on the compound’s overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Pharmacokinetic and Metabolic Insights
A study delved into the pharmacokinetics and metabolism of a related compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties in rats. This research provides crucial insights for understanding the compound's behavior in biological systems, which is essential for drug development processes (Wu et al., 2006).
Anticancer and Antiandrogen Activity
Research into the synthesis and structure-activity relationships of derivatives of this compound revealed their potential as antiandrogens. This work contributes to the development of new therapies for androgen-dependent diseases, such as prostate cancer (Tucker et al., 1988).
Molecular Mechanisms in Oncology
The compound's derivatives have been studied for their role in disrupting cellular processes in cancer, such as tubulin polymerization and cell cycle progression. These findings have implications for cancer therapy, particularly in identifying novel targets for anticancer drugs (Owa et al., 2002).
Quantum Chemical Studies
Quantum chemical analyses of related compounds, like bicalutamide, have been conducted to understand their electronic structures and interactions with biological targets. Such studies are foundational in rational drug design, offering a microscopic view of drug-receptor interactions (Otuokere & Amaku, 2015).
Environmental Degradation Pathways
Investigations into the environmental fate of sulfonamide antibiotics, which share a similar sulfonamide group, have revealed microbial strategies for their degradation. This research is crucial for understanding how pharmaceutical compounds impact ecosystems and for developing strategies to mitigate environmental contamination (Ricken et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S/c1-17(24,11-28(25,26)15-8-6-14(27-2)7-9-15)16(23)22-13-5-3-4-12(10-13)18(19,20)21/h3-10,24H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBIXRRSCQXUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)



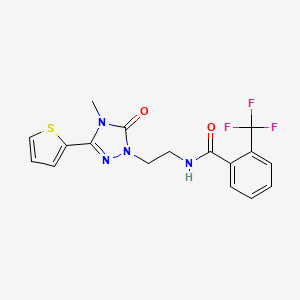
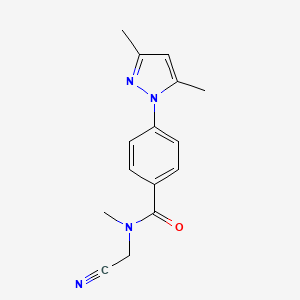
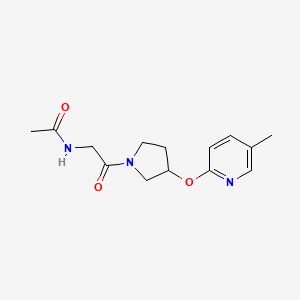
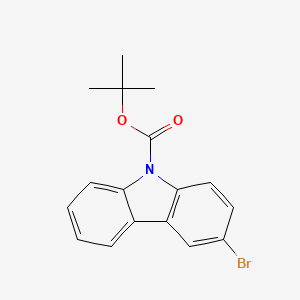
![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)

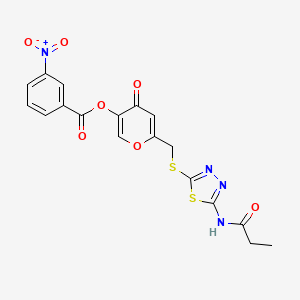

![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)